N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea)
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Overview
Description
N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea): is an organic compound that belongs to the class of ureas. It is characterized by the presence of two urea groups connected by a methylene bridge and substituted with 4-methylphenyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) typically involves the reaction of 4-methylphenyl isocyanate with methylenedianiline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Methylphenyl isocyanate+Methylenedianiline→N,N”-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea)
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) has several scientific research applications, including:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins.
Materials Science: The compound enhances the thermal and mechanical properties of materials, making them suitable for various industrial applications.
Biological Research: It may be used in studies related to enzyme inhibition and protein interactions.
Medical Research:
Mechanism of Action
The mechanism of action of N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methylene bridge and 4-methylphenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
N,N’'-(Methylenedi-4,1-phenylene)bis(N-benzylformamide): Similar structure but with benzylformamide groups instead of 4-methylphenyl groups.
N,N’'-(Methylenedi-4,1-phenylene)bis(N-octylurea): Contains octyl groups instead of 4-methylphenyl groups.
Uniqueness: N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) is unique due to the presence of 4-methylphenyl groups, which impart specific chemical and physical properties. These properties make it suitable for applications requiring high thermal stability and mechanical strength.
Properties
CAS No. |
133336-92-2 |
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Molecular Formula |
C29H28N4O2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[4-[[4-[(4-methylphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C29H28N4O2/c1-20-3-11-24(12-4-20)30-28(34)32-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)33-29(35)31-25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) |
InChI Key |
MVFNQVJAYJPMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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